molecular formula C6H5Cl2NS B13035651 2,4-Dichloro-6-(methylsulfanyl)pyridine CAS No. 86634-72-2

2,4-Dichloro-6-(methylsulfanyl)pyridine

Katalognummer: B13035651
CAS-Nummer: 86634-72-2
Molekulargewicht: 194.08 g/mol
InChI-Schlüssel: WLOXAKFUHIDHIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-(methylthio)pyridine is a heterocyclic aromatic compound that contains both chlorine and sulfur atoms It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(methylthio)pyridine typically involves the chlorination of 6-(methylthio)pyridine. One common method includes the reaction of 6-(methylthio)pyridine with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:

C5H4NSCH3+Cl2C5H2Cl2NSCH3+2HCl\text{C}_5\text{H}_4\text{NSCH}_3 + \text{Cl}_2 \rightarrow \text{C}_5\text{H}_2\text{Cl}_2\text{NSCH}_3 + 2\text{HCl} C5​H4​NSCH3​+Cl2​→C5​H2​Cl2​NSCH3​+2HCl

Industrial Production Methods

In industrial settings, the production of 2,4-Dichloro-6-(methylthio)pyridine may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-(methylthio)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

    Substitution: Formation of 2,4-disubstituted pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyridine derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-(methylthio)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and sulfur atoms in the molecule can enhance its binding affinity to certain biological targets, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichloro-6-methylpyridine: Similar structure but lacks the methylthio group.

    2,4-Dichloro-6-(methylthio)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    2,4,6-Trichloropyridine: Contains an additional chlorine atom but lacks the methylthio group.

Uniqueness

2,4-Dichloro-6-(methylthio)pyridine is unique due to the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

86634-72-2

Molekularformel

C6H5Cl2NS

Molekulargewicht

194.08 g/mol

IUPAC-Name

2,4-dichloro-6-methylsulfanylpyridine

InChI

InChI=1S/C6H5Cl2NS/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3

InChI-Schlüssel

WLOXAKFUHIDHIM-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=CC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.